Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-on
Übersicht
Beschreibung
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Arylierung
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-on wird im Bereich der asymmetrischen Arylierung eingesetzt . Eine hoche نانُoselektive Rhodium-katalysierte Arylierung von Benzoxaznonen und Chinoxalinonen mit Arylboroxinen wurde erstmals durch Verwendung eines einfachen Schwefel-Olefins als Ligand realisiert . Dieses Protokoll bietet einen effizienten Zugang zu chiralen 3,4-Dihydrobenzo[1,4]oxazin-2-onen und Dihydrochinoxalinonen .
GPR119-Agonisten
Diese Verbindung wurde als GPR119-Agonist optimiert . GPR119 ist ein vielversprechendes Ziel für die Entdeckung von Anti-Typ-2-Diabetes-Medikamenten . Die meisten entwickelten Verbindungen zeigten gute agonistische Aktivitäten .
Konfigurations- und Konformationsstudien
This compound wird in Konfigurations- und Konformationsstudien eingesetzt . Diese Studien sind entscheidend für das Verständnis der Struktur und des Verhaltens der Verbindung .
Asymmetrischer katalytischer Zugang
Octahydropyrido[2,1-c]morpholin-8-on wird im asymmetrischen katalytischen Zugang zu Piperazin-2-onen und Morpholin-2-onen eingesetzt . Dieser Eintopf-Ansatz liefert 3-Aryl/Alkyl-Piperazin-2-one und Morpholin-2-one in Ausbeuten von 38 bis 90% und bis zu 99% ee .
Zwischenprodukt zu Aprepitant
Diese Verbindung wird bei der schnellen Synthese eines Zwischenprodukts zu Aprepitant verwendet . Aprepitant ist ein starkes Antiemetikum, das von der FDA zur Vorbeugung von Übelkeit und Erbrechen bei der Krebsmedikamententherapie zugelassen ist .
Massenproduktion und Beschaffung
Octahydropyrido[2,1-c]morpholin-8-on ist für die Massenproduktion und Beschaffung verfügbar . Es wird in verschiedenen Forschungs- und Industrieanwendungen eingesetzt .
Wirkmechanismus
- One possibility is that it acts as an antagonist or inverse agonist at histamine H3 receptors (H3Rs) . These receptors play a role in regulating histamine synthesis and release in the brain.
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclin-dependent kinase 8 (CDK8), which is involved in regulating transcription and cell cycle progression . This interaction leads to the modulation of gene expression and cellular responses. Additionally, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one has been shown to upregulate the expression of microRNA-26b-5p, which further influences cellular processes .
Cellular Effects
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one exhibits various effects on different types of cells and cellular processes. In HepG2 cells, it has been found to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . This compound also inhibits cell proliferation, migration, and invasion, thereby demonstrating its potential as an anti-cancer agent . Furthermore, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one affects cell signaling pathways, including the NF-κB/p65 pathway, which plays a crucial role in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one involves several key interactions at the molecular level. It binds to CDK8, leading to the inhibition of its kinase activity and subsequent modulation of transcriptional regulation . This binding interaction also results in the upregulation of microRNA-26b-5p, which targets CDK8 and other downstream effectors . Additionally, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one influences gene expression by altering the activity of transcription factors and chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one continues to exert its biological effects, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one.
Transport and Distribution
Within cells and tissues, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects . Post-translational modifications and targeting signals may direct Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one to specific subcellular compartments, further influencing its activity .
Eigenschaften
IUPAC Name |
3,4,6,7,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSDSAYSPJYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669398 | |
Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80023-33-2 | |
Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.